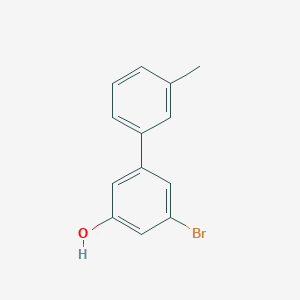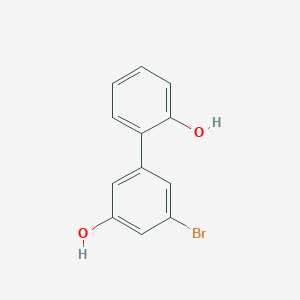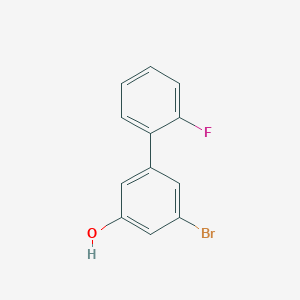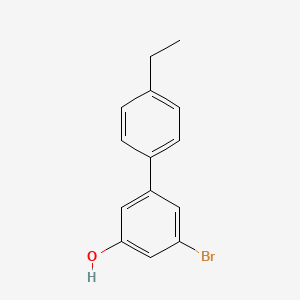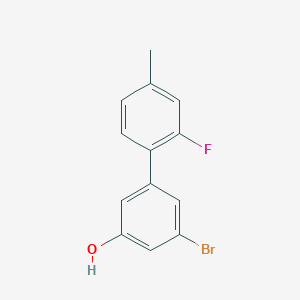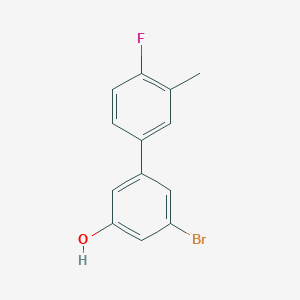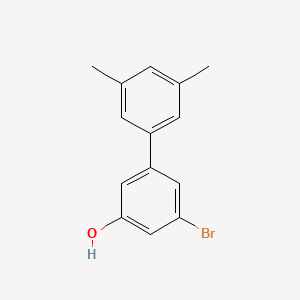
3-Bromo-5-(3,5-dimethylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(3,5-dimethylphenyl)phenol, 95% (3-Br-5-DMPP) is a synthetic compound that has been studied for its various properties, such as its ability to act as a reagent in organic synthesis, its potential as a drug, and its possible use in lab experiments.
Applications De Recherche Scientifique
3-Bromo-5-(3,5-dimethylphenyl)phenol, 95% has been studied for its potential applications in scientific research. It has been shown to act as a reagent in organic synthesis, and it has been used to synthesize a variety of compounds, such as 2-aryl-3-bromo-1-benzofuran-5-carboxylic acids and 2-aryl-3,5-dibromo-1-benzofuran-4-carboxylic acids. Additionally, 3-Bromo-5-(3,5-dimethylphenyl)phenol, 95% has been studied for its potential use as a drug, and it has been shown to possess antimicrobial and antifungal activities.
Mécanisme D'action
The exact mechanism of action of 3-Bromo-5-(3,5-dimethylphenyl)phenol, 95% is not yet known. However, it has been suggested that it may act as an inhibitor of enzymes involved in the biosynthesis of cell wall components in bacteria and fungi. Additionally, 3-Bromo-5-(3,5-dimethylphenyl)phenol, 95% has been shown to interact with the cell membrane, which may be responsible for its antimicrobial and antifungal activities.
Biochemical and Physiological Effects
3-Bromo-5-(3,5-dimethylphenyl)phenol, 95% has been shown to possess antimicrobial and antifungal activities, and it has been shown to inhibit the growth of a variety of bacteria and fungi. Additionally, 3-Bromo-5-(3,5-dimethylphenyl)phenol, 95% has been shown to possess anti-inflammatory and analgesic activities, and it has been shown to reduce inflammation and pain in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
3-Bromo-5-(3,5-dimethylphenyl)phenol, 95% has several advantages for use in lab experiments. It is relatively easy to synthesize, and it can be used as a reagent in organic synthesis. Additionally, it is relatively safe to use, and it has been shown to possess antimicrobial and antifungal activities. However, 3-Bromo-5-(3,5-dimethylphenyl)phenol, 95% has some limitations for use in lab experiments. It is not very soluble in water, and it is not very stable in aqueous solutions. Additionally, its mechanism of action is not yet fully understood, and its effects on humans are not yet known.
Orientations Futures
There are several potential future directions for the study of 3-Bromo-5-(3,5-dimethylphenyl)phenol, 95%. Further research is needed to better understand its mechanism of action and its effects on humans. Additionally, further research is needed to determine its potential use as a drug, and to identify potential new applications in organic synthesis. Additionally, further research is needed to develop methods for increasing its solubility in water, and to improve its stability in aqueous solutions. Finally, further research is needed to identify potential new uses for 3-Bromo-5-(3,5-dimethylphenyl)phenol, 95%, such as its potential use as a catalyst or as an additive in various products.
Méthodes De Synthèse
3-Bromo-5-(3,5-dimethylphenyl)phenol, 95% can be synthesized via an arylation reaction. This reaction involves the reaction of a phenol with an aryl halide in the presence of a base, such as sodium hydroxide. In the case of 3-Bromo-5-(3,5-dimethylphenyl)phenol, 95%, the aryl halide is 3-bromo-5-methylphenyl bromide and the phenol is 3,5-dimethylphenol. The reaction proceeds via an SN2 mechanism, in which the aryl halide displaces the phenol’s hydrogen atom and forms a covalent bond with the phenol. The reaction is typically carried out in an organic solvent, such as dichloromethane or acetonitrile, and the product is isolated by extraction with aqueous acid.
Propriétés
IUPAC Name |
3-bromo-5-(3,5-dimethylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-9-3-10(2)5-11(4-9)12-6-13(15)8-14(16)7-12/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPNNRSMWJDPPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=CC(=C2)Br)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686369 |
Source


|
| Record name | 5-Bromo-3',5'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261925-01-2 |
Source


|
| Record name | 5-Bromo-3',5'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

